molecular formula C9H17NO2 B2595314 4-(1,4-Dioxan-2-yl)piperidine CAS No. 1824102-03-5

4-(1,4-Dioxan-2-yl)piperidine

Cat. No.: B2595314
CAS No.: 1824102-03-5
M. Wt: 171.24
InChI Key: MQQGENHQDYYHHM-UHFFFAOYSA-N
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Description

“4-(1,4-Dioxan-2-yl)piperidine” is a chemical compound with the CAS Number: 1824102-03-5 . It has a molecular weight of 171.24 .


Synthesis Analysis

The synthesis of 1,4-dioxanes, such as “this compound”, can be divided into two large groups: those based on C–H bond modification and on the construction of the heterocyclic ring . The most renowned approach relies on intramolecular cyclizations of 1,2-diol derivatives bearing an electrophilic moiety at the appropriate position .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 171.24 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

The compound plays a role as a crucial building block in medicinal chemistry and drug discovery. A study demonstrates its use in the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, showcasing a straightforward synthesis method with high yields, emphasizing its importance in creating complex molecular structures for various chemical applications (Košak, Brus & Gobec, 2014).

Anti-inflammatory and Anti-ulcer Activities

The compound has been involved in the synthesis of new fused thiazole derivatives, demonstrating significant anti-inflammatory and anti-ulcer activities. This indicates its therapeutic potential in treating inflammatory conditions and gastric ulcers. Moreover, its non-toxic nature against shrimp larvae suggests a favorable safety profile (Mohareb, Al-Omran, Abdelaziz & Ibrahim, 2017).

Inhibition Properties in Material Science

In the field of material science, derivatives of 4-(1,4-Dioxan-2-yl)piperidine have been studied for their corrosion inhibition properties on iron. This highlights its potential application in protecting materials from corrosion, offering insights into its use in industrial applications and material preservation (Kaya, Guo, Kaya, Tüzün, Obot, Touir & Islam, 2016).

Safety and Hazards

The safety information for “4-(1,4-Dioxan-2-yl)piperidine” indicates that it is a dangerous compound . The hazard statements include GHS05 and GHS07 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(1,4-Dioxan-2-yl)piperidine”, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These include interactions with various enzymes and proteins, but specific interactions of 4-(1,4-Dioxan-2-yl)piperidine with biomolecules have not been reported yet.

Cellular Effects

Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo

Molecular Mechanism

Research on similar piperidine derivatives suggests that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound have not been elucidated.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature. Studies on similar compounds suggest that dosage can significantly impact the observed effects , but specific data for this compound is lacking.

Metabolic Pathways

Piperidine derivatives are known to be involved in a variety of metabolic processes , but specific pathways for this compound have not been identified.

Transport and Distribution

The compound’s physical and chemical properties, such as its molecular weight and structure, likely influence its transport and distribution .

Properties

IUPAC Name

4-(1,4-dioxan-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGENHQDYYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824102-03-5
Record name 4-(1,4-dioxan-2-yl)piperidine
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